3-methoxy-n1,n1-dimethylbenzene-1,4-diamine CAS number
3-methoxy-n1,n1-dimethylbenzene-1,4-diamine CAS number
An In-depth Technical Guide to 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive overview of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine, a substituted aromatic amine of interest in chemical synthesis and materials science. The document consolidates critical information regarding its chemical identity, physicochemical properties, potential synthetic routes, and key safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate informed handling, application, and further investigation of this compound. Central to this guide is the confirmed Chemical Abstracts Service (CAS) number, which serves as a unique identifier for this specific chemical entity.
Chemical Identification and Structure
The foundational step in the rigorous scientific evaluation of any chemical compound is its unambiguous identification. 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is definitively identified by its CAS Registry Number.
CAS Number: 7474-82-0[1][2][3]
This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures that all scientific and regulatory information is correctly attributed to this specific molecule, avoiding ambiguity with isomers or related compounds.
The molecular structure consists of a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary amine (-N(CH3)2), a methoxy group (-OCH3), and hydrogen atoms at the remaining positions. The "1,4-diamine" designation indicates the para-positioning of the two nitrogen-containing groups on the benzene ring.
Caption: Molecular structure of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 7474-82-0 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.224 g/mol | [3] |
| Purity | ≥95% (Typical) | [3] |
| MDL Number | MFCD16249531 | [3] |
Synthesis Pathways and Considerations
While specific, optimized synthesis routes for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine are not extensively detailed in public literature, a logical retrosynthetic analysis points to common methodologies used for analogous phenylenediamines. The synthesis of the closely related N,N-dimethyl-1,4-phenylenediamine (CAS: 99-98-9) often involves the reduction of a corresponding nitroaniline precursor.[4][5][6]
A plausible synthetic approach for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine would likely involve two key transformations:
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Nitration: Introduction of a nitro group onto a substituted aniline or anisole derivative.
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Reduction: Conversion of the nitro group to a primary amine.
The following workflow illustrates a conceptual pathway. The choice of starting material and the sequence of steps are critical to control regioselectivity and avoid unwanted side reactions.
Caption: Conceptual synthesis workflow for the target compound.
Expert Commentary on Synthesis: The critical aspect of this synthesis is managing the directing effects of the methoxy and amino/nitro groups. The reduction of the nitro group is a standard and high-yielding reaction. Catalytic hydrogenation (e.g., using Palladium on carbon) is often preferred as it is a "cleaner" method, yielding water as the primary byproduct, simplifying purification.[5] Alternative reducing agents like tin(II) chloride in hydrochloric acid are also effective but require more extensive workup to remove metal salts. The order of methylation and reduction would need to be optimized to maximize yield and purity.
Potential Applications and Research Interest
Substituted phenylenediamines are a cornerstone of industrial chemistry, with applications ranging from dye synthesis to polymer chemistry and as redox indicators.[4][7][8]
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Dye and Pigment Intermediates: The aromatic diamine structure is a classic building block for azo dyes and other colorants. The specific substitutions (methoxy and dimethylamino) can tune the final color and properties of the dye.[7]
-
Polymer Chemistry: Diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. They can also serve as curing agents for epoxy resins.[8]
-
Pharmaceutical and Agrochemical Research: The aniline scaffold is prevalent in many biologically active molecules. This compound could serve as a starting material or intermediate for the synthesis of novel therapeutic or crop protection agents. Research into related methoxy-aniline derivatives has shown potential for applications such as skin-whitening agents by inhibiting melanin production.[9]
Analytical Methodologies
The characterization and quality control of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine would rely on standard analytical techniques.
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Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) would be a typical starting point. Ion chromatography can also be an effective technique for separating and quantifying amines.[10]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure, verifying the substitution pattern, and ensuring the absence of isomeric impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern, providing further structural evidence.[11]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-O stretches for the methoxy group.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is not widely available, data from closely related aromatic amines, such as N,N-dimethyl-p-phenylenediamine, provide a strong basis for hazard assessment. Aromatic amines as a class should be handled with caution.
GHS Hazard Classification (Anticipated, based on related compounds):
| Hazard Class | Statement | Source/Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [12] |
| Skin Sensitization | May cause an allergic skin reaction. | [12] |
| Eye Irritation | Causes serious eye irritation/burns. | [12] |
| Methemoglobinemia | Absorption may lead to the formation of methemoglobin, causing cyanosis. | [12] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] The compound may be light or air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.[12][14]
Conclusion
3-methoxy-n1,n1-dimethylbenzene-1,4-diamine (CAS: 7474-82-0) is a well-defined chemical entity with significant potential as an intermediate in various fields of chemical R&D. While specific application data is sparse, its structural similarity to widely used phenylenediamines suggests its utility in dye, polymer, and pharmaceutical synthesis. All handling of this compound should be performed with stringent safety protocols appropriate for toxic and sensitizing aromatic amines. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.
References
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